molecular formula C18H15ClF3NO4S B2440603 (3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1705145-81-8

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2440603
CAS No.: 1705145-81-8
M. Wt: 433.83
InChI Key: UOHBJKPBLZYDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C18H15ClF3NO4S and its molecular weight is 433.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Process Development

Process Development and Pilot-Plant Synthesis : Research demonstrates the development of synthetic routes for related compounds, showcasing methodologies that could be applicable to the synthesis of "(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone". For instance, a highly selective telescoped ortho lithiation/condensation/oxidation process was developed for producing an intermediate in the manufacture of an NK1-II inhibitor, highlighting techniques potentially relevant for the synthesis and scale-up of complex organic molecules (Kopach et al., 2010).

Biological Evaluation and Antimicrobial Activity

Microwave Assisted Synthesis and Biological Evaluation : Novel pyrazoline derivatives, including structures with similarities to the target compound, were synthesized and evaluated for their anti-inflammatory and antibacterial activities. This research indicates the potential of related compounds to serve as molecular templates for the development of new therapeutic agents (Ravula et al., 2016).

Computational Studies and Molecular Docking

Molecular Structure and Docking Studies : Studies on related molecules, including detailed computational analyses, offer insights into their molecular structure, electronic properties, and interactions with biological targets. Such research can guide the design of compounds with enhanced activity or specificity for certain biological pathways (Sivakumar et al., 2021).

Crystal Structure and Material Properties

Crystal Structure Analysis : Investigations into the crystal structures of similar compounds provide valuable information on their molecular conformations, intermolecular interactions, and potential for forming solid-state materials with specific properties. This knowledge can be crucial for the development of new materials or pharmaceuticals (Swamy et al., 2013).

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3NO4S/c19-13-3-7-15(8-4-13)28(25,26)16-9-10-23(11-16)17(24)12-1-5-14(6-2-12)27-18(20,21)22/h1-8,16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHBJKPBLZYDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.